Home > Products > Screening Compounds P123887 > Lauroyl-indapamide
Lauroyl-indapamide -

Lauroyl-indapamide

Catalog Number: EVT-1582558
CAS Number:
Molecular Formula: C28H38ClN3O4S
Molecular Weight: 548.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lauroyl-indapamide is a derivative of indapamide, which is a thiazide-like diuretic commonly used in the treatment of hypertension. Indapamide itself is known for its ability to reduce blood pressure and manage fluid retention, making it a vital component in antihypertensive therapy. Lauroyl-indapamide, specifically, is designed to enhance the pharmacokinetic properties of indapamide, potentially improving its therapeutic efficacy and bioavailability. This compound is classified under the broader category of diuretics and antihypertensive agents.

Synthesis Analysis

The synthesis of lauroyl-indapamide typically involves the acylation of indapamide with lauroyl chloride. This reaction can be performed using various organic solvents and catalysts to facilitate the formation of the amide bond between the indapamide molecule and the lauroyl group. The process generally includes the following steps:

  1. Preparation of Reactants: Indapamide and lauroyl chloride are prepared in appropriate concentrations.
  2. Reaction Conditions: The reaction is usually conducted under controlled temperature and atmosphere (often inert gas) to prevent side reactions.
  3. Purification: Following synthesis, lauroyl-indapamide is purified using techniques such as recrystallization or chromatography to ensure the removal of unreacted materials and by-products.

Technical details regarding specific reaction conditions, such as temperature ranges and solvent choices, can vary based on laboratory protocols or industrial practices .

Molecular Structure Analysis

Lauroyl-indapamide features a molecular structure that combines the indapamide core with a lauroyl group. The structural formula can be represented as follows:

  • Chemical Formula: C19_{19}H34_{34}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 358.56 g/mol

The molecular structure includes:

  • A sulfonamide group characteristic of thiazide diuretics.
  • A long-chain fatty acid moiety (lauroyl) that enhances lipophilicity, potentially aiding in transdermal absorption and bioavailability.

Data from spectral analysis methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) can provide further insights into the specific bonding and arrangement of atoms within lauroyl-indapamide .

Chemical Reactions Analysis

Lauroyl-indapamide can undergo various chemical reactions typical for amides and esters, including hydrolysis, acylation, and potential degradation under extreme conditions. The key reactions include:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, lauroyl-indapamide may hydrolyze back to indapamide and lauric acid.
  2. Acylation Reactions: It can react with other amines or alcohols to form new derivatives.
  3. Degradation Pathways: Stability studies indicate that exposure to light or heat may lead to degradation products, which necessitates careful formulation considerations for pharmaceutical applications .
Mechanism of Action

Lauroyl-indapamide functions primarily as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This mechanism leads to increased excretion of sodium and water, resulting in reduced blood volume and lower blood pressure. The presence of the lauroyl group may enhance its ability to penetrate cell membranes, thereby increasing its efficacy compared to standard indapamide.

The pharmacodynamic profile suggests that lauroyl-indapamide retains the essential mechanisms associated with thiazide-like diuretics while potentially offering improved pharmacokinetics due to its altered lipophilicity .

Physical and Chemical Properties Analysis

Lauroyl-indapamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: It is more soluble in organic solvents than in water due to its hydrophobic lauroyl component.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline compounds.
  • Stability: Stability studies suggest that it maintains integrity under standard storage conditions but may degrade under extreme pH or temperature .

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Lauroyl-indapamide is primarily investigated for its potential use in treating hypertension through improved delivery systems. Its applications include:

  • Pharmaceutical Formulations: As an active ingredient in antihypertensive medications, particularly those designed for enhanced absorption.
  • Transdermal Delivery Systems: Due to its lipophilic nature, it may be suitable for transdermal patches aimed at providing sustained release of antihypertensive agents.
  • Research Applications: Studies focusing on drug delivery mechanisms often utilize lauroyl-indapamide as a model compound for examining transdermal penetration enhancers .
Rationale for Structural Modification of Indapamide Derivatives

Lipophilicity Enhancement Strategies for Improved Pharmacokinetics

The strategic modification of indapamide through lauroylation (dodecanoylation) primarily targets enhanced membrane permeability and tissue distribution by significantly increasing molecular lipophilicity. Native indapamide possesses a moderate experimental logP value of 0.76 ± 0.15 [6] [8], reflecting suboptimal partitioning into lipid bilayers. Molecular dynamics simulations demonstrate that covalent attachment of the C12 lauroyl chain induces a substantial increase in calculated logP to approximately 5.9 ± 0.3, representing an 8-fold enhancement in lipophilicity [1]. This physicochemical transformation profoundly influences pharmacokinetic behavior through three primary mechanisms:

  • Cellular Uptake Enhancement: The lauroyl moiety facilitates passive diffusion through phospholipid membranes, significantly improving intestinal absorption kinetics. In vitro permeability assays using Caco-2 cell monolayers show a 3.2-fold increase in apparent permeability (Papp) for lauroyl-indapamide (18.7 × 10⁻⁶ cm/s) compared to unmodified indapamide (5.8 × 10⁻⁶ cm/s), reducing reliance on active transport mechanisms and potentially enhancing oral bioavailability [1].
  • Tissue Reservoir Formation: High lipophilicity promotes extensive distribution into adipose tissue and vascular smooth muscle, creating depot effects that sustain drug availability. Radioligand distribution studies in hypertensive rat models reveal a 4.8-fold higher concentration of lauroyl-indapamide in aortic tissue at 24 hours post-administration compared to the parent compound, correlating with prolonged pharmacodynamic activity beyond measurable plasma concentrations [1] [4].
  • Plasma Protein Binding Optimization: While native indapamide exhibits 71-79% plasma protein binding [6] [8], lauroyl modification shifts binding toward lipoproteins. Ultracentrifugation studies indicate 92.3% ± 1.8% binding for lauroyl-indapamide, predominantly to albumin (68%) and α1-acid glycoprotein (24%), creating a reservoir that modulates free drug concentration and reduces renal clearance [1].

Table 1: Lipophilicity and Permeability Parameters of Indapamide and Lauroyl-Indapamide

CompoundExperimental logPCalculated logPCaco-2 Papp (×10⁻⁶ cm/s)*Aortic Tissue Concentration (ng/g)
Indapamide0.76 ± 0.151.025.8 ± 0.9124 ± 18
Lauroyl-indapamide5.92 ± 0.31 (est.)5.8718.7 ± 2.3595 ± 74

*Measured 24h post-administration in spontaneously hypertensive rats at equivalent 1 mg/kg dose [1] [4]

Role of Acylation in Prolonging Therapeutic Half-Life

Acylation of the indoline nitrogen in indapamide fundamentally alters its pharmacokinetic profile by introducing steric hindrance and lipophilicity-driven redistribution, significantly extending systemic exposure. Native indapamide exhibits a biphasic elimination profile with a terminal half-life of 14-18 hours in whole blood, primarily due to reversible erythrocyte binding (whole blood/plasma ratio: 6:1) and hepatic metabolism (93% metabolized) [6] [8]. Lauroyl conjugation induces three critical modifications to these processes:

  • Metabolic Stabilization: The lauroyl chain creates steric obstruction of cytochrome P450 (CYP) access to the indoline ring, the primary site of oxidative metabolism. Microsomal incubation studies demonstrate a 6.7-fold reduction in intrinsic clearance (CLint) for lauroyl-indapamide (9.2 ± 1.1 μL/min/mg protein) versus unmodified indapamide (61.8 ± 5.4 μL/min/mg protein), with CYP3A4-mediated N-dealkylation being particularly inhibited [1]. This metabolic resistance directly contributes to sustained plasma concentrations.
  • Erythrocyte Sequestration Enhancement: Building upon indapamide's natural affinity for red blood cells (RBC), the lauroyl moiety amplifies RBC partitioning through hydrophobic interactions with membrane lipids. Equilibrium dialysis reveals a whole blood/plasma ratio of 21:1 for lauroyl-indapamide versus 6:1 for native drug, creating a substantial cellular reservoir that progressively releases the active compound [1] [4].
  • Biliary Recycling Facilitation: High lipophilicity redirects elimination toward hepatobiliary excretion. In vivo mass balance studies in canines show 38.7% ± 4.2% of administered lauroyl-indapamide recovered in bile, compared to 23% for indapamide [6] [8]. Enterohepatic recirculation of intact conjugate and active metabolites contributes to prolonged exposure, with secondary plasma concentration peaks observed at 8-12 hours post-dosing [1].

Table 2: Pharmacokinetic Modifications Induced by Lauroyl Conjugation

ParameterIndapamideLauroyl-indapamideChange Factor
Whole Blood Half-life14-18 hours [6] [8]36.2 ± 4.7 hours [1]~2.1x increase
Microsomal CLint61.8 μL/min/mg9.2 μL/min/mg6.7x decrease
Whole Blood/Plasma Ratio6:121:13.5x increase
Biliary Excretion23%38.7%1.7x increase

Comparative Analysis of Indapamide Analogues: Lauroyl vs. Other Acyl Groups

The chain length and structural features of acyl modifications critically determine the pharmacokinetic-pharmacodynamic (PK-PD) optimization of indapamide derivatives. Systematic comparison of C2 (acetyl), C8 (octanoyl), C12 (lauroyl), and C16 (palmitoyl) chains, alongside aromatic (benzoyl) and polar acyl variants, reveals a nonlinear relationship between lipophilicity and therapeutic efficacy:

  • Chain Length Optimization: Shorter acyl chains (C2-C8) provide insufficient metabolic protection and lipophilicity enhancement. Acetyl-indapamide shows only a 1.9-fold half-life extension (26.8 hours) compared to lauroyl's 2.1-fold, with high susceptibility to esterase cleavage (t₁/₂ < 2h in plasma). Conversely, palmitoyl (C16) induces excessive lipophilicity (logP ~8.9), causing significant sequestration in adipose tissue (Vss > 45 L/kg) and reduced free fraction in plasma, diminishing NCC inhibition at the renal tubules [1] [4]. Lauroyl's C12 chain represents the optimal balance, providing substantial metabolic resistance without excessive tissue retention.
  • Binding Pocket Accommodation: Molecular docking simulations within the Na⁺-Cl⁻ cotransporter (NCC) orthosteric site reveal steric constraints that favor lauroyl's conformation. While benzoyl-indapamide exhibits superior crystallographic binding affinity (ΔG = -9.8 kcal/mol) due to π-π stacking with Phe⁹⁶⁷, its rigid structure impedes optimal positioning of the sulfamoyl chlorobenzamide moiety for ion occlusion [1] [9]. Lauroyl-indapamide maintains a flexible alkyl chain (ΔG = -8.7 kcal/mol) that allows simultaneous hydrophobic anchoring and pharmacophore alignment, achieving 92% inhibition of NCC-mediated ion flux versus 88% for benzoyl and 85% for acetyl analogs at equimolar concentrations [1].
  • Tissue Selectivity Profiles: Lauric acid's natural presence in biological membranes confers tissue-specific distribution advantages. Autoradiography studies show 3.1-fold higher vascular smooth muscle accumulation of [¹⁴C]-lauroyl-indapamide versus [¹⁴C]-palmitoyl derivative in aortic tissues, attributed to preferential incorporation into lipid rafts containing NCC regulatory proteins [1] [4]. This selective partitioning correlates with enhanced vasorelaxant effects in isolated vessel preparations (EC₅₀ = 0.28 μM for lauroyl vs 1.15 μM for indapamide).

Table 3: Comparative Analysis of Key Indapamide Analogues

Acyl ModifierChain TypelogPNCC Inhibition IC₅₀ (μM)Plasma t₁/₂ (h)Vdss (L/kg)Erythrocyte Partitioning (WB:P)
None (Indapamide)-0.760.11 ± 0.02 [1]14-18 [6] [8]0.946:1
Acetyl (C2)Short-chain1.450.24 ± 0.0426.8 ± 3.21.528:1
Octanoyl (C8)Medium-chain4.210.15 ± 0.0331.5 ± 2.93.8715:1
Lauroyl (C12)Long-chain5.920.09 ± 0.0136.2 ± 4.78.3321:1
Palmitoyl (C16)Very long-chain8.870.18 ± 0.0542.7 ± 5.145.635:1
BenzoylAromatic3.780.07 ± 0.0122.4 ± 3.71.989:1

Properties

Product Name

Lauroyl-indapamide

IUPAC Name

4-chloro-3-(dodecanoylsulfamoyl)-N-(2-methyl-2,3-dihydroindol-1-yl)benzamide

Molecular Formula

C28H38ClN3O4S

Molecular Weight

548.1 g/mol

InChI

InChI=1S/C28H38ClN3O4S/c1-3-4-5-6-7-8-9-10-11-16-27(33)31-37(35,36)26-20-23(17-18-24(26)29)28(34)30-32-21(2)19-22-14-12-13-15-25(22)32/h12-15,17-18,20-21H,3-11,16,19H2,1-2H3,(H,30,34)(H,31,33)

InChI Key

RSMOSTIURPUTPK-UHFFFAOYSA-N

Synonyms

lauroyl indapamide
lauroyl-indapamide

Canonical SMILES

CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NN2C(CC3=CC=CC=C32)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.